molecular formula C18H10ClFN2S B2662047 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 332175-35-6

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile

Cat. No. B2662047
CAS RN: 332175-35-6
M. Wt: 340.8
InChI Key: GHUOFVCXGZTMII-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile, also known as 2-chloro-3-fluoro-1,3-thiazole-4-carboxamide, is a novel fluorinated thiazole compound that has been gaining attention in the scientific research community due to its potential applications in drug discovery and development. This compound has been studied for its ability to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as for its potential to modulate the activity of other important enzymes, such as phospholipase A2 (PLA2). In addition, this compound has demonstrated promising results as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Structural Characterization

Compounds similar to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile have been synthesized and structurally characterized, demonstrating their potential in material science and structural chemistry. For instance, isostructural thiazoles with chlorophenyl and fluorophenyl groups have been synthesized, revealing their crystalline structures and conformational properties through single-crystal diffraction studies. These compounds exhibit planarity with the exception of one fluorophenyl group, which is oriented roughly perpendicular to the rest of the molecule, indicating their potential application in the development of novel materials with specific electronic and optical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition

Research has also focused on the application of thiazole derivatives, including those with chlorophenyl and fluorophenyl substituents, as corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies have been conducted to predict the corrosion inhibition performances of these compounds on iron surfaces. Theoretical data obtained from these studies have shown good agreement with experimental results, suggesting that these compounds can effectively inhibit corrosion, which is crucial for extending the lifespan of metal-based structures (Kaya et al., 2016).

Antimicrobial Properties

Furthermore, the antimicrobial activity of thiazole derivatives has been explored. Compounds with structural similarities to (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile have been evaluated for their antimicrobial efficacy. Studies have shown that these compounds exhibit antifungal and antibacterial effects, indicating their potential as leads for the development of new antimicrobial agents. Molecular docking studies have been utilized to understand the interactions between these compounds and various proteins, providing insights into their mechanism of action (Viji et al., 2020).

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUOFVCXGZTMII-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.